molecular formula C18H16N4OS2 B11607227 3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11607227
M. Wt: 368.5 g/mol
InChI Key: OVJPIGPCBMVMBS-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The starting materials often include substituted anilines and various sulfur-containing reagents. The reaction conditions may involve:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acid or base catalysts

    Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO)

Industrial Production Methods

Industrial production of such compounds may involve:

  • Batch or continuous flow reactors
  • Optimization of reaction conditions to maximize yield and purity
  • Purification techniques such as crystallization, distillation, or chromatography

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert sulfoxides back to sulfides.
  • Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the triazino-benzoxazepine core.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
  • Substitution reagents: Halogens, alkylating agents

Major Products

  • Sulfoxides and sulfones from oxidation
  • Modified aromatic rings from substitution reactions

Scientific Research Applications

Chemistry

  • Catalysis: The compound may serve as a ligand in catalytic reactions.
  • Material Science: Potential use in the development of novel materials with unique properties.

Biology

  • Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity: Possible use as an antimicrobial agent against various pathogens.

Medicine

  • Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
  • Therapeutic Agents: Potential applications in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

  • Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
  • Agriculture: Potential applications in developing agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine may involve:

  • Molecular Targets: Binding to specific proteins or enzymes, altering their function.
  • Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • Triazino-benzoxazepines: Other compounds in this class with similar structures.
  • Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures.

Uniqueness

  • Structural Features: Unique combination of triazino and benzoxazepine rings with methylsulfanyl groups.
  • Biological Activity: Distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H16N4OS2

Molecular Weight

368.5 g/mol

IUPAC Name

3-methylsulfanyl-6-(4-methylsulfanylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C18H16N4OS2/c1-24-12-9-7-11(8-10-12)16-19-14-6-4-3-5-13(14)15-17(23-16)20-18(25-2)22-21-15/h3-10,16,19H,1-2H3

InChI Key

OVJPIGPCBMVMBS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC

Origin of Product

United States

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